5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
The compound “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to the pyridine ring through a methoxy group .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would be characterized by the presence of a pyridine ring and a pyrrolidine ring . The pyridine ring is aromatic and planar, while the pyrrolidine ring is saturated and non-planar . The methoxy group would introduce a polar character to the molecule .Chemical Reactions Analysis
The chemical reactions of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would likely involve the functional groups present in the molecule. The pyridine ring could undergo electrophilic substitution reactions, while the pyrrolidine ring could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would be influenced by its molecular structure. The presence of a polar methoxy group could increase its solubility in polar solvents . The aromatic pyridine ring could contribute to its stability .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
- Additionally, pyrimidine-derived indole ribonucleosides exhibited antiviral effects .
Anti-HIV Activity
Molecular docking studies have explored indole derivatives as anti-HIV agents . Further research could assess our compound’s efficacy against HIV.
Antimicrobial and Antitubercular Activities
Given the diverse biological activities of indole derivatives, it’s worth exploring their antimicrobial and antitubercular potential. Our compound’s unique structure may contribute to these effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSMSUEFYRSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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